

# Technical Guide: (4-Amino-3-nitrophenyl)methanol

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## Compound of Interest

Compound Name: (4-Amino-3-nitrophenyl)methanol

CAS No.: 63189-97-9

Cat. No.: B1281694

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Structural Analysis, Chemoselective Synthesis, and Applications in Linker Chemistry

## Abstract

**(4-Amino-3-nitrophenyl)methanol** (CAS: 63189-97-9) represents a critical scaffold in the synthesis of DNA-alkylating payloads (specifically Pyrrolobenzodiazepines or PBDs) and self-immolative linkers for Antibody-Drug Conjugates (ADCs).[1] Its amphoteric nature—possessing a nucleophilic amine, an electrophilic-prone nitro group, and a chemically versatile benzylic alcohol—presents unique challenges in regioselective synthesis. This guide outlines the definitive IUPAC nomenclature, a robust chemoselective reduction protocol for scale-up, and the molecule's strategic role in bioconjugation.

## Nomenclature & Structural Integrity

### IUPAC Designation & Priority Rules

The systematic naming of this molecule relies on the IUPAC hierarchy of functional groups.[2]

- **Principal Group:** The hydroxyl group (-OH) attached to the carbon takes priority over the amine and nitro groups, designating the parent structure as Methanol (substituted) or Benzenemethanol.
- **Substituent Numbering:** The phenyl ring is numbered to give the lowest locants to substituents. Relative to the hydroxymethyl group (position 1), the amine is at position 4 and the nitro group at position 3.
- **Preferred Name:** **(4-Amino-3-nitrophenyl)methanol**<sup>[1]</sup>
- **Alternative Names:** 4-Hydroxymethyl-2-nitroaniline; 4-Amino-3-nitrobenzyl alcohol.

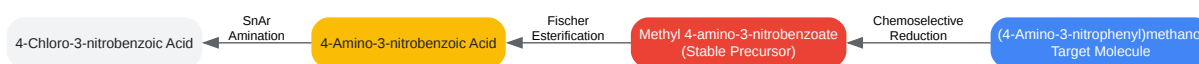
## Physicochemical Profile<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

- **Molecular Formula:** C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>
- **Molecular Weight:** 168.15 g/mol <sup>[1]</sup><sup>[3]</sup>
- **Appearance:** Typically a yellow to orange crystalline solid (due to the transition of the nitro-aniline chromophore).
- **Solubility:** Soluble in polar organic solvents (DMSO, DMF, MeOH, EtOAc); sparingly soluble in water and non-polar alkanes.
- **pKa (Predicted):** The 3-nitro group significantly decreases the basicity of the 4-amine (pKa ~1.0–2.0) compared to aniline (pKa 4.6), making it a poor nucleophile without deprotonation or catalysis.

## Synthetic Routes & Process Chemistry

### Retrosynthetic Analysis

Direct nitration of (4-aminophenyl)methanol is hazardous and yields poor regioselectivity due to oxidation of the benzylic alcohol and the amine. The industry-standard approach relies on chemoselective reduction of a benzoic ester precursor.



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Figure 1: Retrosynthetic disconnection showing the path from the commercially available chloro-nitro acid.

## Protocol: Chemoselective Reduction (Ester to Alcohol)

Objective: Reduce the ester moiety to a primary alcohol without reducing the nitro group to an amine (which would occur with catalytic hydrogenation like  $H_2/Pd-C$ ).

Reagents:

- Substrate: Methyl 4-amino-3-nitrobenzoate (1.0 equiv)
- Reductant: Lithium Borohydride ( $LiBH_4$ ) (2.0 equiv) OR  $NaBH_4$  (3.0 equiv) +  $CaCl_2$  (1.5 equiv)
- Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

- Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl 4-amino-3-nitrobenzoate under nitrogen atmosphere. Dissolve in anhydrous THF (0.2 M concentration).
- Activation: Cool the solution to  $0^\circ C$ . If using the  $NaBH_4/CaCl_2$  method (safer/cheaper than  $LiBH_4$ ), add  $CaCl_2$  first, stir for 15 mins, then add  $NaBH_4$  portion-wise.
  - Mechanism:[4][5][6] The calcium salt activates the borohydride, generating a transient  $Ca(BH_4)_2$  species capable of reducing esters, which  $NaBH_4$  alone cannot do efficiently.
- Reaction: Allow the mixture to warm to Room Temperature ( $25^\circ C$ ) and stir for 4–6 hours.
  - Monitoring: Monitor via TLC (50% EtOAc/Hexane). The ester spot ( $R_f \sim 0.6$ ) should disappear; the alcohol product ( $R_f \sim 0.3$ ) will appear.[7][8][9][10]

- Quenching (Critical): Cool back to 0°C. Quench very slowly with saturated aqueous NH<sub>4</sub>Cl. Caution: Vigorous hydrogen gas evolution.
- Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

## Analytical Characterization

To validate the structure, look for these specific signatures:

Technique	Diagnostic Signal	Interpretation
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 5.10–5.30 (t, 1H)	-CH <sub>2</sub> OH (Hydroxyl proton, triplet due to coupling with methylene)
δ 4.30–4.45 (d, 2H)	-CH <sub>2</sub> - (Benzylic methylene)	
δ 7.00–8.00 (m, 3H)	Aromatic protons (1,2,4-substitution pattern)	
δ 7.50 (s, 2H, broad)	-NH <sub>2</sub> (Amine protons, exchangeable with D <sub>2</sub> O)	
IR Spectroscopy	1340 & 1530 cm <sup>-1</sup>	Symmetric & Asymmetric NO <sub>2</sub> stretch
3300–3450 cm <sup>-1</sup>	Broad OH and sharp NH <sub>2</sub> stretches	
MS (ESI+)	m/z 169.1 [M+H] <sup>+</sup>	Protonated molecular ion

## Applications in Drug Discovery[4][12] PBD Dimer Synthesis (Payloads)

(4-Amino-3-nitrophenyl)methanol is a "pre-cyclization" scaffold for Pyrrolobenzodiazepines (PBDs), a class of DNA minor groove binders used in ADCs (e.g., Tesirine).

- **Workflow:** The alcohol is oxidized to an aldehyde. The nitro group is reduced to an amine. This facilitates an intramolecular condensation with a pyrrolidine ring to form the benzodiazepine core.

## Self-Immolative Linkers

While standard PABA linkers utilize a simple 4-aminobenzyl alcohol, the 3-nitro variant alters the electronic release kinetics.

- **Mechanism:** Upon cleavage of the carbamate (attached to the amine) by a protease (e.g., Cathepsin B), the electron cascade expels the drug attached to the benzylic position. The nitro group's electron-withdrawing nature can slow this elimination, offering a method to tune the stability of the linker in circulation.



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Figure 2: The role of the title compound in Pyrrolobenzodiazepine (PBD) payload synthesis.[9]  
[10]

## Safety & Stability (HSE)

- **Nitroaromatics:** Potentially explosive if heated under confinement. Avoid temperatures >150°C during drying.
- **Toxicity:** Like most aniline derivatives, assume potential genotoxicity and skin sensitization. Handle in a fume hood with double nitrile gloves.
- **Storage:** Store at 2–8°C under inert gas (Argon). The benzylic alcohol is prone to slow oxidation to the aldehyde if exposed to air and light.

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## Sources

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